Isoquinolin-5(4aH)-oneoxime
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Overview
Description
(Z)-ISOQUINOLIN-5(4AH)-ONE OXIME is a chemical compound belonging to the oxime family Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from hydroxylamine and aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME typically involves the reaction of isoquinolin-5(4H)-one with hydroxylamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 0°C to 50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Types of Reactions:
Oxidation: (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME can undergo oxidation reactions to form corresponding nitroso compounds.
Substitution: The oxime group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Hydrosilanes and boron-based catalysts.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
Scientific Research Applications
(Z)-ISOQUINOLIN-5(4AH)-ONE OXIME has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as intermediates in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its therapeutic potential, including antifungal and herbicidal activities.
Industry: Utilized in the development of dynamic polymeric materials and covalent adaptable networks.
Mechanism of Action
The mechanism of action of (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME involves its interaction with molecular targets through its oxime functional group. The compound can undergo dynamic covalent chemistry, forming reversible covalent bonds with various substrates. This property is exploited in the development of dynamic networks and materials . Additionally, the compound’s ability to undergo reductive rearrangement to form secondary amines highlights its versatility in chemical transformations .
Comparison with Similar Compounds
Verbenone Oxime Derivatives: These compounds share the oxime functional group and exhibit similar biological activities.
Oxime Ethers: Known for their potential biological activities and synthetic applications.
Uniqueness: (Z)-ISOQUINOLIN-5(4AH)-ONE OXIME stands out due to its specific structural features and the unique reactivity of the isoquinoline ring system. Its ability to participate in a wide range of chemical reactions and its applications in dynamic covalent chemistry make it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
(NE)-N-(4aH-isoquinolin-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,8,12H/b11-9+ |
InChI Key |
KYGAVXLDFAZMPU-PKNBQFBNSA-N |
Isomeric SMILES |
C1=C/C(=N\O)/C2C=CN=CC2=C1 |
Canonical SMILES |
C1=CC(=NO)C2C=CN=CC2=C1 |
Origin of Product |
United States |
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